molecular formula C28H36N4O7 B1671196 萨弗拉辛 B CAS No. 87578-99-2

萨弗拉辛 B

货号 B1671196
CAS 编号: 87578-99-2
分子量: 540.6 g/mol
InChI 键: GKUZBRIJGIGFKC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Safracin B is a tetrahydroisoquinoline (THIQ) alkaloid and a naturally occurring antibiotic from Pseudomonas fluorescens . It exhibits broad-spectrum antimicrobial and strong antitumor activities .


Synthesis Analysis

The entire safracin synthetic gene cluster spanning 17.5 kb has been identified, cloned, and sequenced from Pseudomonas fluorescens A2-2 . This pathway exhibits unusual features when compared with other non-ribosomal peptide synthetase (NRPS) systems .


Molecular Structure Analysis

The molecular formula of Safracin B is C28H36N4O7 . The chemical structures of Safracin A and B are proposed to be very similar to saframycins .


Chemical Reactions Analysis

Safracin B is produced by Pseudomonas fluorescens A2-2 . The biosynthetic mechanism of Safracin B is closely related to that in the total synthesis reported by Myers and Kung .


Physical And Chemical Properties Analysis

Safracin B has a molecular weight of 540.61 . Its physicochemical properties suggest that it has structures very similar to saframycins .

科学研究应用

分子表征和生物合成途径

荧光假单胞菌 A2-2产生的萨弗拉辛 B 已被确认为具有抗肿瘤活性的抗生素。生物合成基因簇包含 17.5 kb 和 10 个开放阅读框,包括非核糖体肽合成酶 (NRPS)、前体生物合成酶、修饰酶、抗性蛋白和一个假定的蛋白。这条途径通过异源表达表征,证实了萨弗拉辛的合成及其产生多种化合物的潜力,包括在癌症治疗中显示出前景的艾克替那霉素 Velasco 等,2005.

抗肿瘤活性

萨弗拉辛 A 和 B 对革兰氏阳性和革兰氏阴性细菌表现出抗菌活性。有趣的是,还发现这些化合物可以抑制可移植小鼠肿瘤(如 P388 白血病和 IMC 癌)的生长,展示了它们作为抗肿瘤剂的潜力。这种抑制作用表明萨弗拉辛在癌症研究中的用途,特别是在开发新的治疗策略方面 Ikeda 等,1983.

靶向癌细胞中的 GAPDH

研究已确定 GAPDH 是与萨弗拉霉素相关化合物(以其在癌细胞中的抗增殖作用而闻名)的蛋白质靶点。这种相互作用表明了一种独特的机制,可能通过与 DNA 形成三元复合物,为癌症的新治疗干预提供见解 Xing 等,2004.

增强对萨弗拉霉素生物合成的理解

对具有与萨弗拉辛 B 相似的结构的萨弗拉霉素 A 的研究,增进了我们对参与其生产的复杂生物合成机制的理解。阐明萨弗拉霉素 A 基因簇及其独特的非核糖体肽合成酶 (NRPS) 系统,揭示了这些化合物的迭代组装,突出了微生物生物合成在产生新疗法方面的多样性和潜力 Li 等,2007.

安全和危害

Safracin B is for R&D use only and not for medicinal, household, or other use . It is harmful if swallowed or in contact with skin, and it causes skin irritation .

属性

IUPAC Name

(2S)-2-amino-N-[[(1S,2S,10R,12S,13R)-12,19-dihydroxy-7,18-dimethoxy-6,17,21-trimethyl-5,8-dioxo-11,21-diazapentacyclo[11.7.1.02,11.04,9.015,20]henicosa-4(9),6,15(20),16,18-pentaen-10-yl]methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H36N4O7/c1-11-7-14-8-17-28(37)32-16(21(31(17)4)19(14)23(34)25(11)38-5)9-15-20(18(32)10-30-27(36)13(3)29)24(35)26(39-6)12(2)22(15)33/h7,13,16-18,21,28,34,37H,8-10,29H2,1-6H3,(H,30,36)/t13-,16-,17+,18-,21+,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKUZBRIJGIGFKC-XPXFATIHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3C4CC5=C(C(N4C(C(C2)N3C)O)CNC(=O)C(C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C([C@H]3[C@@H]4CC5=C([C@@H](N4[C@H]([C@@H](C2)N3C)O)CNC(=O)[C@H](C)N)C(=O)C(=C(C5=O)C)OC)C(=C1OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H36N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276484
Record name Safracin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Safracin B

CAS RN

87578-99-2, 82029-27-4
Record name Safracin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087578992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Safracin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propanamide, 2-amino-N-((6,7,9,10,13,14,14a,15-octahydro-1,7-dihydroxy-2,11-dimethoxy-3,12,16-trimethyl-10,13-dioxo-6,15-imino-5H-isoquino(3,2-b)(3)benzazocin-9-yl)methyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Safracin B
Reactant of Route 2
Safracin B
Reactant of Route 3
Safracin B
Reactant of Route 4
Safracin B
Reactant of Route 5
Safracin B
Reactant of Route 6
Reactant of Route 6
Safracin B

Citations

For This Compound
191
Citations
Y Ikeda, Y SHIMADA, K HONJO… - The Journal of …, 1983 - jstage.jst.go.jp
… Safracin B was superior to safracin A in antibacterial activity against all organisms tested. … Protective effects were observed only at 100 mg/kg for safracin A and 15 mg/kg for safracin B…
Number of citations: 32 www.jstage.jst.go.jp
T OKUMOTO, M KAWANA, I NAKAMURA… - The journal of …, 1985 - jstage.jst.go.jp
… Structurally, these antibiotics belong to the saframycin family of antibiotics, and safracin B is … effective doses of safracin B were much lower than those of safracin A. Safracin B also pro…
Number of citations: 22 www.jstage.jst.go.jp
T Arai - Journal of Chromatography Library, 1989 - Elsevier
… tumors and the toxic and effective doses of safracin B were murh lower than those of safracin A … From the above procedures 4 mg of safracin A and 5 mg of safracin B were obtained. The …
Number of citations: 3 www.sciencedirect.com
A Velasco, P Acebo, A Gomez… - Molecular …, 2005 - Wiley Online Library
… The fact that P19B, P22A and P22B have lost cytotoxic activity respect safracin B (Table 1) … 14 human tumour cell lines, of safracin B versus the new molecules originated in this work. …
Number of citations: 96 onlinelibrary.wiley.com
Y Ikeda, H MATSUKI, T OGAWA… - The Journal of …, 1983 - jstage.jst.go.jp
… R=H Safracin A (1) R=OH Safracin B (2) R=H … In February of this year MEYERS et al. reported that EM5519 was identical to Y-16482a (safracin B)". Recently …
Number of citations: 92 www.jstage.jst.go.jp
Y Ikeda, H IDEMOTO, F HIRAYAMA… - The Journal of …, 1983 - jstage.jst.go.jp
… Dried yeast was chosen as the nitrogen source, as it gave the highest production of safracin B which we wanted. The effect of carbon sources on safracins production was examined …
Number of citations: 106 www.jstage.jst.go.jp
S Xu, G Wang, J Zhu, C Shen, Z Yang… - European Journal of …, 2017 - Wiley Online Library
… practical semisynthesis of ecteinascidin 743 starting from safracin B. The strategy involves the direct … (–)-Jorumycin was prepared in six steps and 24.1 % overall yield from safracin B. …
P Proksch, RA Edrada-Ebel, R Ebel - Marine Drugs, 2003 - mdpi.com
… An example is ET-743 that can be partially synthesized from safracin B which is a metabolite of Pseudomonas fluorescens. There have been many examples of striking structural …
Number of citations: 175 www.mdpi.com
M Cheung - 1997 - search.proquest.com
… We are interested in safracin B (lb) as a synthetic target not only … The stereocontrolled total synthesis of (-)-safracin B has been … Details of the total synthesis of (-)-safracin B (lb) are …
Number of citations: 3 search.proquest.com
R Edrada-Ebel - 6th International Conference of the …, 2010 - pureportal.strath.ac.uk
… The structure of ET-743 reveals striking similarities to safracin B, a metabolite of Pseudomonas fluorescens. ET-743 is commercially available as Yondelis® or under the generic name …
Number of citations: 2 pureportal.strath.ac.uk

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。